- Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole, Journal of the Chemical Society, 1942, 500, 500-4

Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)

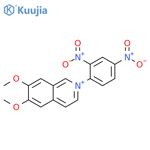

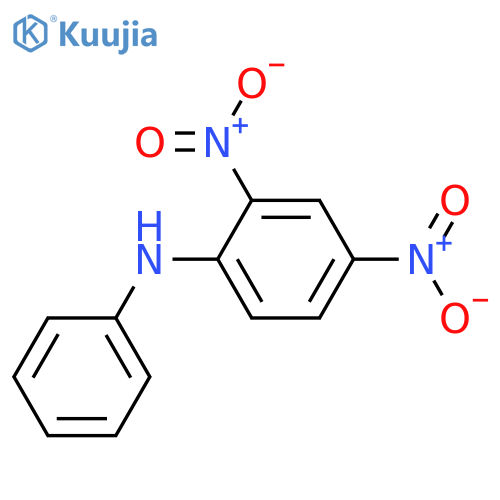

2,4-Dinitro-N-phenylanilin ist eine organische Verbindung mit der Summenformel C12H9N3O4. Diese Verbindung zeichnet sich durch ihre stabilen nitroaromatischen Eigenschaften aus, die sie für verschiedene chemische Anwendungen wertvoll machen. Aufgrund der zwei Nitrogruppen in 2- und 4-Position des Anilinrings zeigt die Verbindung eine hohe Reaktivität in elektrophilen Substitutionsreaktionen. Die Phenylaminogruppe trägt zur Bildung stabiler Zwischenprodukte bei, was insbesondere in der Synthese von Farbstoffen und pharmazeutischen Vorstufen von Vorteil ist. Die Verbindung weist eine gute thermische Stabilität auf und ist unter Standardbedingungen gut handhabbar. Ihre Kristallstruktur ermöglicht präzise analytische Untersuchungen, was sie zu einem nützlichen Referenzmaterial in der Forschung macht.

2,4-Dinitro-N-phenylaniline structure

Produktname:2,4-Dinitro-N-phenylaniline

2,4-Dinitro-N-phenylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,4-Dinitro-N-phenylaniline

- N-(2,4-Dinitrophenyl)-N-phenylamine

- 2,4-Dinitrodiphenylamine

- 2,4-Dinitro-N-phenylbenzenamine (ACI)

- Diphenylamine, 2,4-dinitro- (8CI)

- (2,4-Dinitro-phenyl)-phenyl-amine

- Acetoquinone Yellow 5JZ

- C.I. 10340

- C.I. Disperse Yellow 14

- Disperse yellow 14

- N-(2,4-Dinitrophenyl)aniline

- N-(2,4-Dinitrophenyl)benzenamine

- N-Phenyl-2,4-dinitroaniline

- NSC 6150

- o,p-Dinitrodiphenylamine

- Serisol Yellow 2G

- Supracet Yellow 3G

- D0278

- Diphenylamine,4-dinitro-

- 961-68-2

- F0020-1341

- SCHEMBL293916

- Benzenamine, 2,4-dinitro-N-phenyl-

- EN300-175017

- 2,4-dinitro-N-phenyl-aniline

- BRN 1996954

- 2,4-Dinitrodiphenylamin

- 4-12-00-01692 (Beilstein Handbook Reference)

- Z31199805

- DB-057626

- 2,4-Dinitro-N-phenylaniline #

- CHEMBL4443557

- STK266239

- AS-58183

- NSC6150

- EINECS 213-508-4

- AKOS000286101

- A845554

- Benzenamine,4-dinitro-N-phenyl-

- NSC-6150

- InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13

- Diphenylamine, 2,4-dinitro-

- MFCD00007223

- 2,4-Dinitrodiphenylamine, 98%

- DTXSID7061354

- AI3-02914

- D89621

- W-100147

- NS00021408

-

- MDL: MFCD00007223

- Inchi: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H

- InChI-Schlüssel: RHTVQEPJVKUMPI-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O

Berechnete Eigenschaften

- Genaue Masse: 259.05900

- Monoisotopenmasse: 259.05930578g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 19

- Anzahl drehbarer Bindungen: 4

- Komplexität: 333

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: nichts

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 104Ų

Experimentelle Eigenschaften

- Farbe/Form: Rote Nadel wie Kristalle [1]

- Dichte: 1.3450 (rough estimate)

- Schmelzpunkt: 157.0 to 160.0 deg-C

- Siedepunkt: 402.47°C (rough estimate)

- Flammpunkt: 204.1 ºC

- Brechungsindex: 1.5700 (estimate)

- Löslichkeit: acetone: soluble25mg/mL, clear, orange to red

- Stabilität/Haltbarkeit: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.

- PSA: 103.67000

- LogP: 4.36600

- Löslichkeit: Löslich in heißem Ethanol \ heißem Benzol \ Aceton \ Chloroform [4]

2,4-Dinitro-N-phenylaniline Sicherheitsinformationen

- Prompt:Warnung

- Gefahrenhinweis: H316-H320

- Warnhinweis: P264-P305+P351+P338+P337+P313-P332+P313

- WGK Deutschland:3

- Code der Gefahrenkategorie: R36/37/38

- Sicherheitshinweise: S26-S37/39

- RTECS:JJ8825000

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren.

- Risikophrasen:R36/37/38

2,4-Dinitro-N-phenylaniline Zolldaten

- HS-CODE:2921440000

- Zolldaten:

China Zollkodex:

2921440000Übersicht:

292144000. Diphenylamin und seine Derivate und ihre Salze. MwSt:17,0%.; Steuerrückerstattungssatz:17,0%.; Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

292144000. Diphenylamin und seine Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:17,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

2,4-Dinitro-N-phenylaniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-175017-1.0g |

2,4-dinitro-N-phenylaniline |

961-68-2 | 95.0% | 1.0g |

$101.0 | 2025-02-19 | |

| abcr | AB142628-25 g |

2,4-Dinitrodiphenylamine, 96%; . |

961-68-2 | 96% | 25 g |

€65.60 | 2023-07-20 | |

| Life Chemicals | F0020-1341-4mg |

2,4-dinitro-N-phenylaniline |

961-68-2 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0020-1341-25mg |

2,4-dinitro-N-phenylaniline |

961-68-2 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0020-1341-30mg |

2,4-dinitro-N-phenylaniline |

961-68-2 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F0020-1341-5mg |

2,4-dinitro-N-phenylaniline |

961-68-2 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-25G |

2,4-Dinitro-N-phenylaniline |

961-68-2 | >98.0% | 25g |

¥104.90 | 2023-09-03 | |

| TRC | D194475-2.5g |

2,4-Dinitro-N-phenylaniline |

961-68-2 | 2.5g |

$ 45.00 | 2022-06-05 | ||

| Enamine | EN300-175017-0.25g |

2,4-dinitro-N-phenylaniline |

961-68-2 | 95.0% | 0.25g |

$50.0 | 2025-02-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-100G |

2,4-Dinitrodiphenylamine |

961-68-2 | >98.0%(GC) | 100g |

¥520.00 | 2024-04-15 |

2,4-Dinitro-N-phenylaniline Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Ethanol

Referenz

- Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinoline, Zhurnal Obshchei Khimii, 1937, 7, 162-8

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Ethanol , Water

Referenz

- Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilines, Journal of the Indian Chemical Society, 1989, 66(5), 342-4

Synthetic Routes 4

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide ; 24 h, rt

Referenz

- Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancer, European Journal of Medicinal Chemistry, 2020, 187,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: Potassium fluoride , Basic alumina ; 5 min, rt

1.2 10 min, 40 °C

1.2 10 min, 40 °C

Referenz

- Synthesis of some novel n-substituted aromatic amines, Journal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 15 h, 25 °C

Referenz

- 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells, Bioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Ethanol ; cooled; 1.5 h, rt

Referenz

- Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acid, Hecheng Huaxue, 2010, 18, 150-153

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 25 h, rt

Referenz

- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: Alumina , Potassium fluoride ; 15 min, 150 °C

Referenz

- A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogens, International Journal of Molecular Sciences, 2013, 14(9), 18850-18860

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Alumina , Potassium fluoride ; 5 min, rt

1.2 10 min, rt

1.2 10 min, rt

Referenz

- Synthesis of N-arylamines in dry media and their antibacterial activity, Journal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt

Referenz

- Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety, Journal of Medicinal Chemistry, 2022, 65(19), 12701-12724

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Ethanol ; 1 h, rt → 78 °C

Referenz

- Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED Application, Inorganic Chemistry, 2019, 58(21), 14377-14388

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ; 17 h, 100 °C

Referenz

- Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross coupling, New Journal of Chemistry, 2017, 41(14), 6523-6529

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Ethanol ; 30 min, reflux; 3 h, reflux

Referenz

- Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivatives, Pharmazie, 1978, 33(1), 30-8

Synthetic Routes 15

Reaktionsbedingungen

1.1 20 min, 140 °C

Referenz

- NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposure, Tetrahedron Letters, 2012, 53(17), 2218-2221

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Ethanol ; rt → reflux; 1 h, reflux; reflux → rt

Referenz

- New ferro- and antiferromagnetic complexes of tridentate azomethines with copper, Zhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water

Referenz

- Transformation of aryl esters of N-substituted benzimide acids in alkaline solutions, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate ; 5 h, rt → 80 °C

Referenz

- Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization process, Shanghai Daxue Xuebao, 2007, 13(1), 77-81

2,4-Dinitro-N-phenylaniline Raw materials

- Benzenecarboximidic acid, N-phenyl-, 2,4-dinitrophenyl ester (9CI)

- 2-(2,4-Dinitrophenyl)-6,7-dimethoxyisoquinolinium

2,4-Dinitro-N-phenylaniline Preparation Products

2,4-Dinitro-N-phenylaniline Verwandte Literatur

-

L. Lain,H. L?nnberg,T. A. L?nnberg Org. Biomol. Chem. 2015 13 3484

-

G. G. Coker,S. G. P. Plant,P. B. Turner J. Chem. Soc. 1951 110

-

3. Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopyM. R. Crampton,V. Gold J. Chem. Soc. B 1966 893

-

4. Reactions in strongly basic solutions. Part IV. Kinetics and mechanisms of the alkaline hydrolysis of 1-substituted 2,4-dinitrobenzenes in aqueous dioxanK. Bowden,R. S. Cook,M. J. Price J. Chem. Soc. B 1971 1778

-

5. Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingPinki Gaur,K. Durga Bhaskar Yamajala,Shaibal Banerjee New J. Chem. 2017 41 6523

961-68-2 (2,4-Dinitro-N-phenylaniline) Verwandte Produkte

- 20691-71-8(N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine)

- 2908-76-1(Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)

- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)

- 18264-71-6(2,2'-Dinitrodiphenylamine)

- 612-28-2(N-Methyl-2-nitroaniline)

- 618876-55-4(4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one)

- 2172268-79-8(4-(chloromethyl)-5-(difluoromethyl)-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole)

- 1806361-51-2(2-Cyano-4-ethylphenylpropanal)

- 438213-62-8(N-(4-Acetylphenyl)-5-methylisoxazole-3-carboxamide)

- 2228979-13-1(Tert-butyl 2-{pyrazolo[1,5-a]pyridin-3-yl}piperazine-1-carboxylate)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:961-68-2)2,4-Dinitrodiphenylamine

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:961-68-2)2,4-Dinitrodiphenylamine

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung